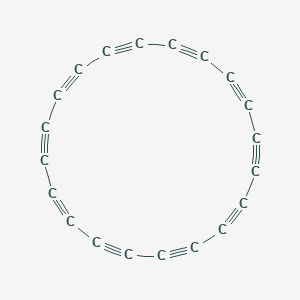![molecular formula C20H26O B14267111 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene CAS No. 172033-30-6](/img/structure/B14267111.png)
1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyloxy methyl group and a 3-methylpentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzylic alcohols or ketones.
Reduction: Reduction reactions can target the aromatic ring or the benzylic position, leading to the formation of cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Benzylic alcohols, ketones, and carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aromatic ring and alkyl chain contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Benzene, (1-methylpentyl)-: Similar structure but lacks the benzyloxy group.
Benzene, (3-methylpentyl)-: Similar structure but with a different alkyl chain position.
Benzene, 1-methoxy-3-methyl-: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene is unique due to the presence of both the benzyloxy methyl group and the 3-methylpentyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications and synthetic pathways.
Propriétés
Numéro CAS |
172033-30-6 |
|---|---|
Formule moléculaire |
C20H26O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-(3-methylpentyl)-3-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C20H26O/c1-3-17(2)12-13-18-10-7-11-20(14-18)16-21-15-19-8-5-4-6-9-19/h4-11,14,17H,3,12-13,15-16H2,1-2H3 |
Clé InChI |
IVVHTKJZSYKFLF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC1=CC(=CC=C1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
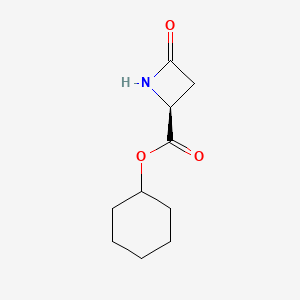
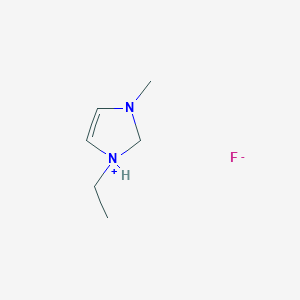
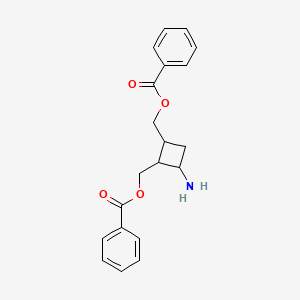
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
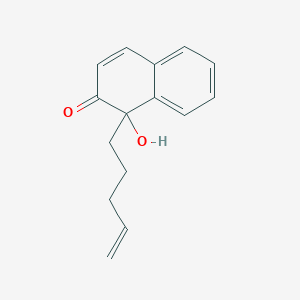
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)

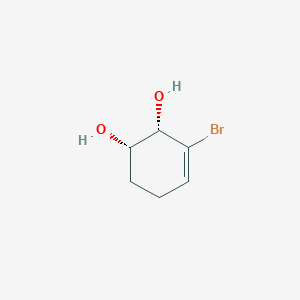
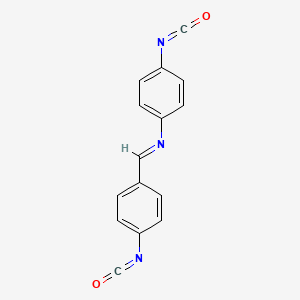

amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
